N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
. This compound features a unique structure that combines an oxalamide group with a piperidine ring and a furan moiety, making it an interesting subject for scientific investigation.
Scientific Research Applications
N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves several steps. Typically, the synthetic route includes the formation of the piperidine ring, followed by the introduction of the furan moiety and the oxalamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH levels to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N1-ethyl-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide:
This compound: This compound’s unique combination of functional groups distinguishes it from other similar molecules, providing distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions in various scientific fields.
Properties
IUPAC Name |
N-ethyl-N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-2-16-14(19)15(20)17-10-12-5-7-18(8-6-12)11-13-4-3-9-21-13/h3-4,9,12H,2,5-8,10-11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPZQDPRWKVTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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